molecular formula C6H8F3NO2 B13187423 (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13187423
M. Wt: 183.13 g/mol
InChI Key: GBECQKOJMXNJCV-IMJSIDKUSA-N
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Description

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.

Scientific Research Applications

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    α-Trifluoromethylstyrene: Another fluorinated compound with similar applications in organic synthesis.

    Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in similar chemical reactions and applications.

Uniqueness

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the specific arrangement of its functional groups

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1

InChI Key

GBECQKOJMXNJCV-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1C(CNC1C(=O)O)C(F)(F)F

Origin of Product

United States

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